Cas no 1823892-83-6 (Piperidine, 4-(bromomethyl)-2-methyl-)
Piperidine, 4-(bromomethyl)-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 4-(bromomethyl)-2-methyl-
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- Inchi: 1S/C7H14BrN/c1-6-4-7(5-8)2-3-9-6/h6-7,9H,2-5H2,1H3
- InChI Key: QPJUJSWBHAKTEO-UHFFFAOYSA-N
- SMILES: N1CCC(CBr)CC1C
Piperidine, 4-(bromomethyl)-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37405484-0.05g |
4-(bromomethyl)-2-methylpiperidine |
1823892-83-6 | 0.05g |
$732.0 | 2023-07-06 | ||
| Enamine | EN300-37405484-0.1g |
4-(bromomethyl)-2-methylpiperidine |
1823892-83-6 | 0.1g |
$767.0 | 2023-07-06 | ||
| Enamine | EN300-37405484-0.25g |
4-(bromomethyl)-2-methylpiperidine |
1823892-83-6 | 0.25g |
$801.0 | 2023-07-06 | ||
| Enamine | EN300-37405484-0.5g |
4-(bromomethyl)-2-methylpiperidine |
1823892-83-6 | 0.5g |
$836.0 | 2023-07-06 | ||
| Enamine | EN300-37405484-1.0g |
4-(bromomethyl)-2-methylpiperidine |
1823892-83-6 | 1.0g |
$871.0 | 2023-07-06 | ||
| Enamine | EN300-37405484-2.5g |
4-(bromomethyl)-2-methylpiperidine |
1823892-83-6 | 2.5g |
$1707.0 | 2023-07-06 | ||
| Enamine | EN300-37405484-5.0g |
4-(bromomethyl)-2-methylpiperidine |
1823892-83-6 | 5.0g |
$2525.0 | 2023-07-06 | ||
| Enamine | EN300-37405484-10.0g |
4-(bromomethyl)-2-methylpiperidine |
1823892-83-6 | 10.0g |
$3746.0 | 2023-07-06 |
Piperidine, 4-(bromomethyl)-2-methyl- Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Piperidine, 4-(bromomethyl)-2-methyl-
Piperidine, 4-(bromomethyl)-2-methyl- (CAS No. 1823892-83-6): A Versatile Intermediate in Modern Pharmaceutical Synthesis
The compound Piperidine, 4-(bromomethyl)-2-methyl- (CAS No. 1823892-83-6) represents a significant intermediate in the realm of pharmaceutical chemistry, offering unique structural and functional attributes that make it invaluable for the synthesis of various bioactive molecules. This piperidine derivative, characterized by its bromomethyl and methyl substituents, has garnered considerable attention in recent years due to its role in the development of novel therapeutic agents.
In the context of medicinal chemistry, Piperidine, 4-(bromomethyl)-2-methyl- serves as a crucial building block for constructing more complex scaffolds. Its bromomethyl group provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups. This reactivity is particularly useful in the synthesis of peptidomimetics and other heterocyclic compounds that require precise functionalization.
Recent advancements in drug discovery have highlighted the importance of piperidine derivatives in addressing various therapeutic challenges. For instance, studies have demonstrated that piperidine-based molecules exhibit promising pharmacological properties, including antimicrobial and anti-inflammatory effects. The structural flexibility of Piperidine, 4-(bromomethyl)-2-methyl- allows for the design of compounds with enhanced binding affinity to biological targets, making it an attractive scaffold for medicinal chemists.
The utility of this compound extends beyond academic research; it has found practical applications in industrial settings where high-throughput screening and combinatorial chemistry are employed. The bromomethyl functionality facilitates the generation of libraries of derivatives, which can be rapidly screened for biological activity. This approach has been particularly effective in identifying lead compounds for further optimization.
One notable area where Piperidine, 4-(bromomethyl)-2-methyl- has made a significant impact is in the development of central nervous system (CNS) drugs. Piperidine derivatives are known to possess favorable pharmacokinetic properties, including good blood-brain barrier penetration. This characteristic is essential for CNS-targeted therapies, where achieving adequate concentrations at the site of action is critical. The presence of both bromomethyl and methyl groups in this compound allows for further derivatization to fine-tune properties such as solubility and metabolic stability.
In addition to its role in CNS drug development, Piperidine, 4-(bromomethyl)-2-methyl- has been explored in the synthesis of antiviral and anticancer agents. Its structural motif is reminiscent of several known bioactive molecules, suggesting potential therapeutic applications. Researchers have leveraged its reactivity to develop novel analogs with improved efficacy and reduced toxicity compared to existing treatments.
The synthesis of Piperidine, 4-(bromomethyl)-2-methyl- typically involves multi-step organic transformations that highlight the compound's synthetic versatility. Starting from commercially available precursors, various functional groups can be introduced through well-established reactions such as nucleophilic substitution, alkylation, and cyclization. The bromomethyl group, in particular, can be further modified through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, expanding the scope of possible derivatives.
The growing interest in this compound underscores its importance as a synthetic intermediate. As drug discovery efforts continue to evolve, the demand for versatile building blocks like Piperidine, 4-(bromomethyl)-2-methyl- is expected to rise. Its ability to accommodate diverse modifications makes it an indispensable tool for chemists working on next-generation therapeutics.
In conclusion, Piperidine, 4-(bromomethyl)-2-methyl- (CAS No. 1823892-83-6) stands out as a pivotal intermediate in pharmaceutical synthesis due to its unique structural features and reactivity. Its contributions to drug discovery are manifold, ranging from academic research to industrial applications. As our understanding of biological systems advances and new therapeutic challenges emerge, compounds like this will continue to play a crucial role in developing innovative solutions.
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